2-Methylpropylidene diacrylate
Description
Overview of Diacrylate Monomers in Contemporary Polymer Science
Diacrylate monomers are a class of chemical compounds characterized by the presence of two acrylate (B77674) functional groups. These monomers are pivotal in polymer science due to their ability to undergo rapid polymerization, particularly through free-radical mechanisms initiated by ultraviolet (UV) light or heat. kpi.ua This process, known as photopolymerization, is advantageous for numerous industrial applications because it is fast, can be performed at ambient temperatures, and is often solvent-free. nih.gov The general structure of a diacrylate monomer allows for significant versatility, with the chemical bridge between the two acrylate groups being highly variable. This bridging structure can be aliphatic, aromatic, or contain heteroatoms, which in turn dictates the physical and chemical properties of the resulting polymer, such as flexibility, hardness, and thermal stability. nih.gov
In contemporary polymer science, diacrylates are essential building blocks for a wide array of materials. Their applications range from coatings and adhesives to more advanced uses in biomedical devices, dental resins, and 3D printing. google.comresearchgate.net The rapid curing characteristics of diacrylates make them particularly suitable for processes requiring high throughput. kpi.ua Research continues to explore new diacrylate structures to tailor polymer properties for specific and demanding applications, highlighting their ongoing importance in materials innovation. rsc.org
Strategic Importance of Multifunctional Acrylates in the Formation of Polymer Networks
Multifunctional acrylates, including diacrylates, are of strategic importance primarily because they act as cross-linking agents. acs.org During polymerization, each of the two acrylate groups on a diacrylate monomer can react and become part of a growing polymer chain. This dual reactivity allows the monomer to form a bridge between two different polymer chains, creating a three-dimensional network structure. acs.org The formation of these networks transforms the material from a liquid monomer state to a solid, highly cross-linked polymer. kpi.ua
The density of this cross-linked network is a critical parameter that determines the final properties of the material. A higher cross-link density generally leads to increased rigidity, hardness, thermal stability, and chemical resistance. nih.gov By carefully selecting the type and concentration of multifunctional acrylates, scientists and engineers can precisely control these properties. For instance, in applications requiring tough and solvent-resistant materials, such as protective coatings or dental composites, a high degree of cross-linking is desirable. google.comeuropean-coatings.com Conversely, for applications needing more flexibility, the cross-link density can be reduced by using longer, more flexible diacrylate monomers or by combining them with monofunctional acrylates. nih.gov This ability to engineer the network structure at the molecular level makes multifunctional acrylates indispensable in the design of advanced polymers. acs.org
Positioning 2-Methylpropylidene Diacrylate within Advanced Materials Research and Chemical Synthesis
This compound, identified by its CAS number 94231-39-7, is a specific type of diacrylate monomer. chemsrc.com Structurally, it is a geminal diacrylate, meaning both acrylate groups are attached to the same carbon atom. This arrangement is derived from the reaction of an aldehyde, in this case, 2-methylpropanal (isobutyraldehyde), with acrylic acid or its derivatives. While extensive research specifically targeting this compound is not widely published, its position and potential can be inferred from its chemical structure and the known reactivity of related compounds.
The synthesis of geminal diesters, such as diacetates, from aldehydes is a well-established chemical transformation, suggesting a feasible synthetic route for this compound. The geminal arrangement of the acrylate groups may influence its polymerization kinetics and the architecture of the resulting polymer network. In advanced materials research, such specialized monomers are explored for their potential to create polymers with unique properties. The bulky isobutyl group in this compound could impart specific steric characteristics to the polymer network, potentially affecting properties like thermal behavior and mechanical strength.
Given the high reactivity of acrylates, this compound is likely a candidate for use in rapid curing systems, such as those employed in UV-curable coatings, inks, and advanced manufacturing technologies like 3D printing. Its structure makes it a cross-linking agent, and its specific contribution to the final material properties would be a subject of detailed investigation in polymer chemistry research. While not as common as other diacrylates like 1,6-hexanediol (B165255) diacrylate (HDDA), its unique structure positions it as a compound of interest for developing new polymeric materials with tailored functionalities. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 94231-39-7 | chemsrc.com |
| Molecular Formula | C10H14O4 | chemsrc.com |
| Molecular Weight | 198.22 g/mol | chemsrc.com |
Table 2: General Comparison of Diacrylate Monomer Properties
| Monomer Type | Typical Chain Structure | Expected Polymer Flexibility | Reactivity |
|---|---|---|---|
| Short-chain Aliphatic (e.g., Ethylene Glycol Diacrylate) | Short, linear | Low (Rigid) | High |
| Long-chain Aliphatic (e.g., 1,6-Hexanediol Diacrylate) | Long, linear | Moderate | High |
| Poly(ethylene glycol) Diacrylate | Long, flexible with ether linkages | High | High |
| Aromatic (e.g., Bisphenol A Diacrylate) | Rigid aromatic rings | Low (Rigid) | Moderate to High |
| This compound (Inferred) | Branched, geminal | Moderate | High |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
94231-39-7 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(2-methyl-1-prop-2-enoyloxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-5-8(11)13-10(7(3)4)14-9(12)6-2/h5-7,10H,1-2H2,3-4H3 |
InChI Key |
ATRNAQROAWBAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Polymerization Mechanisms and Kinetic Investigations of 2 Methylpropylidene Diacrylate Systems
Free Radical Homopolymerization of 2-Methylpropylidene Diacrylate
The free radical homopolymerization of this compound, a multifunctional monomer, is a complex process that leads to the formation of a highly cross-linked polymer network. This process is characterized by the classical steps of initiation, propagation, and termination, but with additional complexities arising from the presence of two polymerizable acrylate (B77674) groups.
Elucidation of Initiation Mechanisms and Radical Generation in Homopolymerization
The initiation of the homopolymerization of this compound can be achieved through the decomposition of a radical initiator, which can be induced by thermal or photochemical means. Common initiators for acrylate polymerization include peroxides and azo compounds.
Thermal Initiation: In thermal initiation, an initiator molecule (I) decomposes upon heating to generate two primary radicals (R•). For example, benzoyl peroxide or azobisisobutyronitrile (AIBN) are frequently used.
Photochemical Initiation: Photoinitiators, such as benzoin (B196080) ethers or phosphine (B1218219) oxides, generate radicals upon exposure to ultraviolet (UV) light.
Once generated, the primary radical (R•) adds to one of the acrylate double bonds of a this compound monomer (M), forming a monomer radical (RM•). This is the true initiation step of the polymer chain.
The efficiency of the initiator, represented by the initiator efficiency factor (f), is a critical parameter. This factor, which is typically less than 1, accounts for the fact that not all generated primary radicals will initiate a polymer chain due to side reactions like radical recombination.
Analysis of Chain Propagation Kinetics and Rate Coefficients
Following initiation, the monomer radical propagates by adding to other this compound monomers. This process is characterized by the propagation rate coefficient, kₚ. A key feature of diacrylate polymerization is that after the first acrylate group has reacted, the second acrylate group from the same monomer unit can also participate in the polymerization. This can occur in two ways:
Intermolecular Propagation: The radical on the growing chain adds to an acrylate group of a different monomer molecule. This leads to the growth of the polymer chain and the formation of a cross-linked network.
Intramolecular Cyclization: The radical on the growing chain reacts with the pendant acrylate group on the same monomer unit within the chain. This results in the formation of cyclic structures within the polymer network. kpi.uanih.gov The propensity for cyclization is dependent on the flexibility and length of the spacer group between the two acrylate functionalities. nih.govnih.gov In this compound, the short and relatively rigid spacer may influence the extent of cyclization.
Characterization of Chain Termination Reactions in Bulk and Solution Polymerization
Chain termination in free radical polymerization involves the annihilation of two growing radical chains. The two primary mechanisms for termination are combination and disproportionation.
Combination (or Coupling): Two radical chains join to form a single, non-radical polymer chain.
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.
In solution polymerization , the presence of a solvent can mitigate the gel effect to some extent by reducing the viscosity of the system and increasing the mobility of the polymer chains. However, the fundamental termination mechanisms of combination and disproportionation still apply. The choice of solvent can also influence the termination kinetics.
Development of Kinetic Models for this compound Homopolymerization
Developing a comprehensive kinetic model for the homopolymerization of this compound would require consideration of several key factors that are characteristic of diacrylate systems:
Diffusion-Controlled Reactions: Both the propagation and termination reactions become diffusion-controlled as the polymerization progresses and the network structure develops. Kinetic models must incorporate the dependence of the rate coefficients on the monomer conversion and the evolving network structure.
Cyclization: The model must account for the intramolecular cyclization reaction, as this process consumes double bonds without contributing to the formation of cross-links and can lead to structural heterogeneity in the final network. nih.gov
Pendant Double Bond Reactivity: The reactivity of a pendant acrylate group (the second acrylate group on a monomer unit that has already been incorporated into a polymer chain) may differ from that of a free monomer. This difference in reactivity should be considered in a detailed kinetic model.
Such models often involve a set of coupled differential equations describing the rate of change of the concentrations of the monomer, initiator, radicals, and various polymer species. Due to the complexity of the system, numerical methods are typically required to solve these equations.
Controlled Radical Polymerization (CRP) of this compound
Controlled radical polymerization (CRP) techniques offer the potential to synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity. The application of these techniques to diacrylate monomers like this compound is challenging due to the high tendency for cross-linking and gelation. However, under carefully controlled conditions, structured polymer networks can be achieved.
Application of Atom Transfer Radical Polymerization (ATRP) for Structured Polymerization
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that involves the reversible activation and deactivation of growing polymer chains through a transition metal catalyst. wikipedia.org This process maintains a low concentration of active radicals, which helps to suppress irreversible termination reactions.
The application of ATRP to a diacrylate monomer such as this compound would theoretically proceed as follows:
Initiation: An alkyl halide initiator is activated by a transition metal complex (e.g., a copper(I) complex) to form a radical that initiates polymerization.
Propagation and Deactivation: The growing polymer chain propagates by adding monomer units. The radical at the chain end can be reversibly deactivated by the higher oxidation state metal complex, reforming a dormant species. This dynamic equilibrium between active and dormant species is the key to the control in ATRP.
Network Formation: As the polymerization progresses, both intermolecular and intramolecular propagation of the two acrylate groups will occur, leading to the formation of a controlled polymer network.
To successfully apply ATRP to this compound, several experimental parameters would need to be carefully optimized to avoid premature gelation and maintain control over the polymerization:
Catalyst System: The choice of the metal catalyst and ligand is crucial for controlling the activation/deactivation equilibrium.
Solvent and Temperature: The reaction is typically performed in a solvent to control the viscosity and at a temperature that ensures an appropriate polymerization rate.
Monomer Conversion: The polymerization is often stopped at a limited conversion to prevent extensive cross-linking and the formation of an insoluble gel.
Implementation of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of reversible deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. nih.govnih.gov The application of RAFT to diacrylate systems like this compound would offer precise control over the resulting network structure. The core of the RAFT process is the use of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). The mechanism involves a degenerative chain transfer process where the propagating radical reacts with the CTA, forming a dormant species. This equilibrium between active and dormant chains allows for controlled polymer growth. nih.govunibo.it
For monomers like this compound, the choice of CTA is critical. Commonly used RAFT agents for acrylates include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. unibo.itsigmaaldrich.com The effectiveness of the RAFT agent depends on the substituents (Z and R groups) on the thiocarbonylthio moiety, which must be tailored to the reactivity of the acrylate monomer. nih.gov The general mechanism proceeds through the following steps:
Initiation: A standard radical initiator generates propagating chains.
Chain Transfer: The propagating chain adds to the RAFT agent, forming a radical intermediate. This intermediate can then fragment, releasing either the original propagating chain or a new radical (derived from the R group of the CTA) that can initiate new polymer chains.
Re-initiation: The expelled radical initiates the polymerization of the monomer.
Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric thiocarbonylthio species. This ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. unibo.it
The controlled nature of RAFT polymerization would allow for the synthesis of well-defined polymer chains from this compound prior to the gel point, and the introduction of specific functionalities at the chain ends through the choice of an appropriately functionalized RAFT agent. nih.gov
Exploration of Nitroxide-Mediated Polymerization (NMP) for this compound
Nitroxide-Mediated Polymerization (NMP) is another powerful RDRP technique that could be applied to this compound. This method utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end, establishing an equilibrium between active propagating radicals and dormant alkoxyamine species. wikipedia.org This reversible capping process minimizes irreversible termination reactions, allowing for controlled chain growth. wikipedia.org
The initiating species in NMP are typically alkoxyamines, which can undergo homolysis of the C-ON bond at elevated temperatures to generate an initiating carbon radical and a mediating nitroxide radical. wikipedia.org Alternatively, a bimolecular system can be used, consisting of a conventional radical initiator and a free nitroxide, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Historically, NMP has faced challenges with the polymerization of acrylates due to unfavorable equilibrium constants. However, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has significantly expanded the scope of NMP to include acrylates. mdpi.comresearchgate.net For a difunctional monomer like this compound, employing such advanced nitroxide systems would be essential. The polymerization would proceed via the reversible homolysis of the dormant polymeric alkoxyamine at the chain end, allowing for the sequential addition of monomer units. icp.ac.ru The key advantage of NMP is that it is a metal-free system, which can be beneficial for certain applications.
Strategies for Precision Control over Molecular Weight Distribution and Chain End Functionality
Both RAFT and NMP offer robust strategies for achieving precise control over the molecular weight, molecular weight distribution (MWD), and chain-end functionality of polymers derived from this compound.
Molecular Weight Control: In controlled radical polymerization techniques, the number-average molecular weight (Mn) can be predetermined by the initial ratio of monomer to initiator (in NMP) or monomer to CTA (in RAFT). rsc.orgyoutube.com By carefully controlling this ratio, polymers with predictable molecular weights can be synthesized.
Molecular Weight Distribution (MWD) Control: RAFT and NMP typically yield polymers with very low dispersity (Đ), often close to 1.1. nih.govsigmaaldrich.com However, for some applications, broader or more complex MWDs are desirable. Advanced strategies can be employed to control the shape of the MWD. For instance, in RAFT polymerization, the continuous metering of the CTA into the reaction over time can produce polymers with controlled, broad MWDs or even specific MWD shapes (e.g., bimodal or skewed). nsf.govnsf.gov
Chain End Functionality: The ability to control chain-end functionality is a key feature of RDRP. The functionality of the polymer chain ends is determined by the structure of the initiator and the controlling agent.
In RAFT polymerization , the R-group of the CTA becomes one chain end, while the thiocarbonylthio group remains at the other end of the dormant chain. nih.gov This thiocarbonylthio group is itself a functional group that can be removed or transformed in post-polymerization modification steps to yield, for example, a thiol or other desired functionalities. cmu.edu
In NMP , one chain end is derived from the initiator fragment, and the other is capped by the nitroxide moiety. mdpi.com
These reactive chain ends can be used for subsequent chemical transformations, such as chain extension to form block copolymers or for conjugation to surfaces or biomolecules. cmu.eduescholarship.org This high degree of end-group fidelity is a significant advantage over conventional free-radical polymerization. researchgate.net
Photoinitiated Polymerization of this compound
Photoinitiated polymerization is a method that uses light energy to generate reactive species that initiate polymerization. For a difunctional monomer like this compound, this technique allows for the rapid formation of highly crosslinked polymer networks upon exposure to light, a process often referred to as UV or visible light curing. kpi.uakpi.ua This method is advantageous due to its high reaction rates, spatial and temporal control, and solvent-free formulations. nih.govnih.gov
Design and Evaluation of Photoinitiator Systems for Radical Photopolymerization
The central component of a photopolymerization system is the photoinitiator, which absorbs light and generates the initiating radicals. spectraphotopolymers.com Photoinitiator systems are broadly classified into two types:
Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon absorption of light to generate two radical fragments, both of which can potentially initiate polymerization. nih.govallnex.com Examples include benzoin ethers, benzil (B1666583) ketals, acetophenone (B1666503) derivatives like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), and acylphosphine oxides. kpi.uanih.gov Acylphosphine oxides are particularly effective for visible light curing as their absorption spectra extend to longer wavelengths. nih.gov
Type II Photoinitiators (H-Abstraction): These systems are bimolecular and require a co-initiator or synergist (often a tertiary amine). allnex.com Upon irradiation, the photoinitiator (e.g., benzophenone, camphorquinone) is excited and then abstracts a hydrogen atom from the co-initiator, generating the initiating radical from the co-initiator molecule. nih.govnih.gov
The selection of a photoinitiator for this compound would depend on the desired light source (UV or visible), the thickness of the sample, and the presence of any pigments or fillers. The efficiency of the photoinitiator system is critical in determining the cure speed and the final properties of the crosslinked polymer. nih.gov
| Photoinitiator Type | Mechanism | Common Examples | Typical Light Source | Key Characteristics |
|---|---|---|---|---|
| Type I (α-Cleavage) | Unimolecular fragmentation upon light absorption to form radicals. nih.gov | Acetophenones (DMPA), Acylphosphine Oxides (TPO, BAPO) | UV, Visible (for Acylphosphine Oxides) | High efficiency, not dependent on a co-initiator. |
| Type II (H-Abstraction) | Bimolecular reaction where the excited initiator abstracts a hydrogen from a co-initiator (e.g., amine). allnex.com | Benzophenone, Camphorquinone (CQ), Thioxanthones | UV, Blue Light (for CQ) | Less sensitive to oxygen inhibition (with amine co-initiators), requires two components. nih.gov |
Fundamental Mechanisms of UV and Visible Light Curing Processes
The curing of this compound via photopolymerization is a rapid chain reaction that transforms the liquid monomer into a solid, crosslinked network. The process involves three main stages:
Initiation: The photoinitiator absorbs photons of a specific wavelength (UV or visible light), promoting it to an excited state. It then generates free radicals either by cleavage (Type I) or hydrogen abstraction (Type II). nih.govallnex.com
Propagation: The generated radicals attack one of the acrylate double bonds of a this compound monomer, initiating the growth of a polymer chain. As this is a diacrylate, the growing chain contains a pendant acrylate group that can also react. This leads to the formation of crosslinks between polymer chains.
Termination: The growing chains are terminated, typically by radical combination or disproportionation. In densely crosslinked systems, radical trapping is common, where radicals become immobilized within the polymer network, leading to incomplete conversion. kpi.ua
The process is characterized by autoacceleration (the gel or Trommsdorff effect), where the polymerization rate increases dramatically at a certain conversion. kpi.uakpi.ua This is due to a decrease in the termination rate as radical mobility becomes restricted in the increasingly viscous medium, while smaller monomer molecules can still diffuse to the active sites. The transition from a liquid monomer to a solid polymer network can occur in seconds. researchgate.net
Real-time Kinetic Analysis and Conversion Studies of Photoinduced Crosslinking Polymerization
Understanding the kinetics of photopolymerization is crucial for optimizing the curing process and controlling the final material properties. Real-time monitoring techniques are essential for studying these ultrafast reactions.
Real-Time Fourier-Transform Infrared (RTIR) Spectroscopy is a powerful method for kinetic analysis. researchgate.netresearchgate.net By monitoring the decrease in the infrared absorption band of the acrylate C=C double bond (typically around 1635 cm⁻¹), the conversion of the monomer can be tracked as a function of time. researchgate.net This allows for the direct determination of the polymerization rate (Rp) at any point during the reaction. researchgate.net
Photo-Differential Scanning Calorimetry (Photo-DSC) is another common technique. It measures the heat flow associated with the exothermic polymerization reaction as it occurs under irradiation. kpi.ua The rate of heat evolution is directly proportional to the rate of polymerization.
Kinetic studies of diacrylate systems reveal several key features:
Rapid Polymerization: Significant conversion can be achieved in a matter of seconds. kpi.ua
Autoacceleration: A sharp increase in the polymerization rate is observed after an initial period. kpi.ua
Limiting Conversion: The reaction often stops before 100% conversion is reached. This is because the mobility of the reactive groups becomes severely restricted as the system vitrifies (i.e., its glass transition temperature rises above the reaction temperature), trapping unreacted acrylate groups within the rigid network. kpi.uakpi.ua
The final conversion depends on factors such as light intensity, photoinitiator concentration, temperature, and the chemical structure of the monomer. kpi.ua
| Time (seconds) | Double Bond Conversion (%) - Hypothetical Data for a Diacrylate System |
|---|---|
| 0.0 | 0 |
| 0.5 | 15 |
| 1.0 | 45 |
| 1.5 | 70 |
| 2.0 | 80 |
| 5.0 | 88 |
| 10.0 | 90 |
This table presents hypothetical but representative kinetic data for the photopolymerization of a diacrylate monomer, illustrating the rapid conversion and eventual plateau, based on trends observed in scientific literature. kpi.ua
Investigation of Environmental Factors (Light Intensity, Temperature) on Photopolymerization Kinetics
Effect of Light Intensity: The rate of photopolymerization is significantly dependent on the intensity of the initiating UV light. kpi.ua An increase in light intensity generally leads to a higher concentration of free radicals generated from the photoinitiator, which in turn enhances the rate of polymerization. kpi.ua Studies on various diacrylate and dimethacrylate systems have consistently shown that a higher light intensity results in a faster reaction and can lead to a higher final degree of conversion. kpi.uayoutube.com
The relationship between polymerization rate and light intensity is often described by a power law, where the rate is proportional to the light intensity raised to a power, typically between 0.5 (for ideal kinetics) and 1.0. For instance, one study on a BisGMA/TEGDMA system found this exponent to be 0.6. This deviation from the ideal 0.5 value suggests complex termination mechanisms beyond simple bimolecular events, which are common in densely crosslinking systems. However, this accelerating effect is not limitless. At very high intensities, the rate may plateau due to the rapid consumption of the photoinitiator or the system's physical limitations in dissipating the heat generated. youtube.com
Effect of Temperature: Temperature exerts a complex influence on photopolymerization kinetics. An increase in the polymerization temperature generally increases the mobility of the monomer and the growing polymer chains. mdpi.com This enhanced mobility can lead to several effects:
Increased Propagation Rate: Higher mobility of monomers and radical chain ends leads to an increased propagation rate constant. mdpi.com
Delayed Onset of Autoacceleration and Vitrification: The increased mobility counteracts the diffusion limitations that cause the reaction to slow down as the network forms. This can delay the gel point and the onset of vitrification, allowing the reaction to proceed to a higher conversion before becoming diffusion-limited. mdpi.com
Increased Termination Rate: The mobility of growing radical chains is also increased, which can lead to a higher termination rate. mdpi.com
The following table summarizes the general effects of light intensity and temperature on key kinetic parameters for analogous diacrylate systems.
| Parameter | Factor | General Effect | Research Findings for Analogous Diacrylate Systems |
| Max. Polymerization Rate | Increasing Light Intensity | Increases | The rate of polymerization increases with light intensity, often following a nearly square root law up to a certain limit. youtube.com |
| Increasing Temperature | Generally Increases | Higher temperatures lead to higher reaction rates due to increased mobility and delayed diffusion limitations. youtube.commdpi.com | |
| Final Monomer Conversion | Increasing Light Intensity | Increases | An increase in light intensity often leads to an increase in the final attained conversion. kpi.ua |
| Increasing Temperature | Increases | Higher temperatures can lead to higher final conversion by delaying vitrification. mdpi.com | |
| Onset of Gelation | Increasing Light Intensity | Occurs Earlier | Higher initiation rates lead to faster network formation. |
| Increasing Temperature | Can be Delayed | Increased molecular mobility can delay the point at which an infinite network forms. mdpi.com |
Crosslinking Chemistry and Interpenetrating Network Formation
Mechanisms of Three-Dimensional Polymer Network Formation from Bifunctional Monomers
The formation of a three-dimensional polymer network from bifunctional acrylate monomers like this compound occurs via free-radical chain-growth polymerization. The process transforms the liquid monomer into a solid, insoluble, and infusible network through the formation of covalent crosslinks. nih.gov The fundamental mechanism involves three primary stages: initiation, propagation, and termination. youtube.com
Initiation: The process begins when a photoinitiator molecule absorbs UV light, causing it to cleave into two highly reactive free radicals. researchgate.net One of these radicals then attacks the carbon-carbon double bond (vinyl group) of a diacrylate monomer, transferring the radical activity to the monomer and initiating a growing polymer chain. youtube.comresearchgate.net
Propagation and Crosslinking: The newly formed monomer radical attacks the vinyl group of another monomer, adding it to the chain and regenerating the radical at the new chain end. This process repeats, rapidly extending the polymer chain. youtube.com The key to forming a three-dimensional network lies in the bifunctionality of the monomer. A monomer can be incorporated into a chain via one of its acrylate groups, leaving the second acrylate group as a "pendant" double bond along the polymer backbone. kpi.ua This pendant double bond can then be attacked by another growing radical from a different chain. This event creates a covalent bond, or crosslink, between the two polymer chains. As this process continues, a vast, interconnected three-dimensional network is formed. researchgate.netdtu.dk
Termination: The growth of polymer chains is eventually halted through termination reactions. This can occur when two growing radical chain ends combine (combination) or when a hydrogen atom is transferred from one radical to another (disproportionation). youtube.com In densely crosslinking systems, termination becomes increasingly difficult as the radicals become trapped within the rigidifying network, leading to diffusion-controlled kinetics. kpi.ua
Methodologies for Controlling Crosslink Density and Network Topology
The physical and mechanical properties of the final polymer are dictated by the structure of the network, particularly its crosslink density—the number of crosslinks per unit volume. Several methodologies can be employed to control and tailor this network architecture.
Polymerization Conditions: As discussed in section 3.3.4, temperature and light intensity can influence the final monomer conversion. Higher final conversion generally leads to a more densely crosslinked network, as more pendant double bonds have the opportunity to react. For example, polymerizing at a higher temperature can increase segmental mobility, allowing reactions to continue to a higher degree of conversion before vitrification immobilizes the system, thereby increasing the crosslink density. mdpi.com
Chain Transfer Agents: The inclusion of chain transfer agents (CTAs) can regulate the molecular weight of the polymer chains forming the network. In some advanced systems, such as those employing addition-fragmentation chain transfer (AFCT), the network formation can be regulated to occur more homogeneously, moving gelation to higher conversions and resulting in tougher, more uniform materials. semanticscholar.org
Initiator Concentration: The concentration of the photoinitiator affects the rate of initiation and the number of growing chains. A higher initiator concentration leads to the formation of more, but shorter, polymer chains. This can influence how the network builds up and affect the final topology, including the prevalence of loops and the average molecular weight between crosslinks.
The table below outlines key methods for controlling network structure.
| Control Method | Parameter Adjusted | Effect on Network Structure |
| Formulation | Ratio of bifunctional to monofunctional monomer | Increasing bifunctional monomer content increases crosslink density and network rigidity. mdpi.com |
| Type of diacrylate (e.g., chain length) | Longer, more flexible diacrylates can increase the mobility of pendant groups, potentially increasing final conversion and crosslinking. kpi.ua | |
| Reaction Conditions | Light Intensity | Higher intensity can increase final conversion, leading to higher crosslink density. |
| Temperature | Higher temperature can increase final conversion and crosslink density by overcoming diffusion limitations. mdpi.com | |
| Additives | Chain Transfer Agents | Can regulate chain length and network homogeneity, affecting properties like toughness. semanticscholar.org |
Evolution of Network Architectures During Polymerization Processes
The development of the polymer network from a liquid monomer is not instantaneous but evolves through several distinct structural stages, fundamentally altering the material's properties as the reaction progresses.
Pre-Gel Stage (Sol): At the very beginning of the polymerization, individual monomers are linked together to form linear and branched polymer chains. At this stage, the entire system is still a viscous liquid, or "sol," and is soluble in appropriate solvents.
Gelation (Sol-Gel Transition): As the concentration of branched polymers increases, a critical point is reached where a single, macroscopic polymer network spans the entire reaction volume. This is the gel point . researchgate.net The appearance of this "infinite" network marks a dramatic phase transition from a liquid to a rubbery solid (the "gel"). The gel is insoluble, though it can be swollen by solvents. The gel point is characterized by a rapid increase in viscosity. researchgate.net In diacrylate systems, gelation typically occurs at very low monomer conversion, often less than 2%. researchgate.net
Post-Gel Stage and Vitrification: After the gel point, the polymerization continues, with remaining monomers and pendant vinyl groups adding to the infinite network, increasing its crosslink density. nih.gov This process increases the stiffness and the glass transition temperature (Tg) of the network. As the reaction proceeds, the Tg of the continuously forming network rises. If the polymerization is conducted at a temperature below the Tg of the fully cured polymer, a point will be reached where the Tg of the network equals the reaction temperature. At this point, the material transitions from a rubbery state to a glassy state in a process called vitrification . This transition severely restricts molecular mobility, causing the polymerization rate to drop by several orders of magnitude as the reaction becomes strongly diffusion-controlled. nih.gov Although the reaction slows significantly, it can continue at a very low rate within the glassy state, leading to further, gradual increases in conversion and crosslink density over time. nih.gov This entire process results in a final network that is inherently heterogeneous, containing regions of high and low crosslink density, trapped radicals, and unreacted pendant vinyl groups. kpi.ua
Copolymerization Behavior and Microstructural Characterization of 2 Methylpropylidene Diacrylate
Binary Copolymerization Studies with Diverse Comonomeric Units
The introduction of a comonomer into a polymerization reaction with 2-methylpropylidene diacrylate would lead to a copolymer with properties distinct from the homopolymer. The nature and proportion of the incorporated comonomer are dictated by the relative reactivities of the monomers, a crucial factor in designing polymers with tailored characteristics.
Monomer reactivity ratios (r₁ and r₂) are essential parameters in copolymerization, quantifying the tendency of a growing polymer chain to add a monomer of the same type (homopolymerization) versus a monomer of the other type (copolymerization). Several kinetic models are employed to determine these ratios from experimental data.
The Fineman-Rose method is a graphical linearization technique used to estimate reactivity ratios. The method is based on the following equation:
G = H * r₁ - r₂
where G and H are functions of the monomer feed composition and the resulting copolymer composition. A plot of G versus H yields a straight line with the slope equal to r₁ and the intercept equal to r₂.
The Kelen-Tudos method is a refinement of the Fineman-Rose method that aims to provide a more even distribution of data points and reduce bias. researchgate.net It introduces a constant, α, which is the geometric mean of the highest and lowest H values from the experimental data. researchgate.net The Kelen-Tudos equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where η and ξ are functions of G, H, and α. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.
To illustrate, consider a hypothetical copolymerization of this compound (M₁) with a vinyl monomer (M₂). Experimental data on the initial monomer feed ratios and the resulting copolymer compositions would be required to apply these methods.
Hypothetical Data for Fineman-Rose and Kelen-Tudos Analysis:
| Experiment | Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₁ in Copolymer (F₁) |
|---|---|---|
| 1 | 0.20 | 0.45 |
| 2 | 0.40 | 0.60 |
| 3 | 0.60 | 0.70 |
For instance, in the copolymerization of acrylates and methacrylates, the presence of a methyl group in methacrylates affects the reactivity of the double bond and the stability of the macroradical. Generally, acrylates are more reactive than methacrylates. The polymerization rate is also affected by the nature of the comonomer. For example, the presence of monomers like methyl methacrylate (MMA) can lead to higher polymerization rates. researchgate.net
The reactivity of a diacrylate like this compound is further complicated by the presence of two polymerizable double bonds. This can lead to crosslinking and the formation of a network structure, the extent of which will depend on the reactivity of the comonomer and the polymerization conditions.
As the polymerization proceeds, the monomer feed composition changes because one monomer is typically consumed faster than the other. This drift in feed composition leads to a corresponding change in the instantaneous copolymer composition. Consequently, the final polymer product is a mixture of copolymer chains with varying compositions, resulting in compositional heterogeneity. Understanding this evolution is critical for controlling the final properties of the material. For example, in the copolymerization of MMA with diacrylate oligomers, the reactivity ratios were found to change during the course of the reaction. researchgate.net
Terpolymerization and Multi-component Polymerization Systems Incorporating this compound
The inclusion of a third monomer, creating a terpolymer, adds another layer of complexity and versatility to the polymer design. Terpolymerization allows for the fine-tuning of polymer properties by incorporating three different types of monomer units. nih.gov
In a terpolymerization system, six binary reactivity ratios are needed to describe the addition of each of the three monomers to the three possible growing chain ends. pcimag.com These ternary reactivity ratios are crucial for predicting the terpolymer composition. pcimag.com The Alfrey-Goldfinger model is a classical kinetic model used to describe the composition of terpolymers. acs.org
It is important to note that binary reactivity ratios determined from copolymerization studies may not always be directly applicable to terpolymerization systems. The presence of a third monomer can influence the reactivity of the other two monomers. acs.org Therefore, for accurate modeling of terpolymerization, it is often necessary to determine the reactivity ratios within the ternary system itself. pcimag.com
Illustrative Ternary Reactivity Ratios for a Hypothetical System:
| Reactivity Ratio | Description |
|---|---|
| r₁₂ | Reactivity of M₁ radical with M₂ monomer |
| r₁₃ | Reactivity of M₁ radical with M₃ monomer |
| r₂₁ | Reactivity of M₂ radical with M₁ monomer |
| r₂₃ | Reactivity of M₂ radical with M₃ monomer |
| r₃₁ | Reactivity of M₃ radical with M₁ monomer |
Multicomponent polymerization kinetics are significantly more complex than those of binary systems. nih.gov The interactions between the multiple monomers and their corresponding growing radicals create a complex network of competing reaction pathways. The rate of incorporation of any given monomer depends not only on its own concentration and reactivity but also on the concentrations and reactivities of all other monomers present in the system.
In systems involving a diacrylate like this compound, the potential for crosslinking adds further complexity. The formation of a crosslinked network will depend on the relative rates of propagation, crosslinking, and chain transfer reactions, all of which are influenced by the nature of the comonomers. The kinetics can be affected by diffusion limitations as the viscosity of the system increases with conversion, a phenomenon known as the gel effect or autoacceleration. researchgate.net
Control over Sequence Distribution and Microstructural Homogeneity in Copolymers
The arrangement of monomer units along a polymer chain, known as the sequence distribution, is crucial as it dictates the final properties of the copolymer. Control over this distribution in copolymers containing a diacrylate like this compound is complex due to the presence of two reactive groups. The primary method for controlling the sequence distribution in free radical copolymerization is by manipulating the monomer feed composition and understanding the monomer reactivity ratios.
r₁r₂ ≈ 1: An ideal or random copolymer is formed, where the monomer sequence is statistically random.
r₁r₂ ≈ 0: An alternating copolymer is favored.
r₁ > 1 and r₂ > 1: Block copolymers tend to form, although this is rare in free radical polymerization.
For a hypothetical copolymerization of a monoacrylate (M₁) with this compound (M₂), the sequence distribution would be highly dependent on these ratios. By adjusting the feed ratio of the two monomers, the instantaneous composition of the copolymer can be controlled.
Advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer greater control over the polymerization process. These controlled radical polymerization (CRP) methods allow for the synthesis of copolymers with more uniform microstructures and lower polydispersity. For instance, in the ATRP of styrene and n-butyl acrylate (B77674), the monomer reactivity ratios were determined to be in the range of 0.68 ≤ r₁ ≤ 0.82 and 0.22 ≤ r₂ ≤ 0.26, indicating the formation of a statistical copolymer. cmu.edu
The microstructural characterization of such copolymers is typically performed using advanced analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like HSQC and HMBC, is particularly powerful for determining the sequence of monomer units and the stereoregularity of the polymer chain. researchgate.net
**Table 1: Illustrative Reactivity Ratios and Predicted Copolymer Structure for a Hypothetical Copolymerization of Monomer 1 (M₁) with this compound (M₂) **
| r₁ Value | r₂ Value | r₁ * r₂ | Predominant Copolymer Structure |
|---|---|---|---|
| 0.85 | 1.15 | 0.9775 | Random |
| 0.10 | 0.20 | 0.02 | Alternating Tendency |
| 0.75 | 0.40 | 0.30 | Random with higher incorporation of M₁ |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Synthesis of Graft and Block Copolymers via this compound Functionalization
The difunctional nature of this compound makes it a candidate for creating more complex polymer architectures such as graft and block copolymers. These structures are valuable for applications like thermoplastic elastomers, compatibilizers, and surface modifiers.
Graft Copolymers
Graft copolymers consist of a main polymer backbone with one or more side chains of a different composition. There are three main strategies for synthesizing graft copolymers:
"Grafting through": This method involves copolymerizing a monomer with a macromonomer (a polymer chain with a polymerizable end group). In this context, a monofunctionalized polymer could be prepared and then copolymerized with this compound and another monomer. The "grafting through" method is one of the simplest ways to synthesize graft copolymers with well-defined side chains. cmu.edu
"Grafting from": In this approach, a polymer backbone is first synthesized with initiator sites along its chain. A second monomer is then polymerized from these sites to form the grafts. A polymer could be functionalized with groups capable of initiating the polymerization of this compound. The "grafting-from" strategy often involves forming side chains from a macromolecular initiator that contains multiple initiating sites. mdpi.com
"Grafting to": This technique involves attaching pre-made polymer chains to a polymer backbone that has reactive sites. For example, a polymer with pendant groups could be reacted with a polymer chain that has a complementary functional end group.
Block Copolymers
Block copolymers are comprised of two or more long sequences (blocks) of different monomers. The synthesis of well-defined block copolymers typically requires controlled polymerization techniques that maintain "living" chain ends.
A common method for preparing block copolymers is through sequential polymerization. nih.gov For instance, a first monomer is polymerized via a controlled method like ATRP or RAFT. Once this monomer is consumed, a second monomer is added to the reaction, which then polymerizes from the "living" ends of the first block.
While the difunctionality of this compound is more commonly associated with crosslinking, it could potentially be used to create unique block copolymer architectures. For example, it could be used in small amounts as a linking agent between two different polymer blocks or to create a crosslinked block within a block copolymer, leading to the formation of hydrogel particles or other complex nanostructures. nih.gov The synthesis of ABA-type triblock copolymers, where A and B represent different polymer blocks, has been successfully achieved for various acrylates and methacrylates through techniques like ATRP, where a central block is grown first, followed by the addition of the outer blocks. cmu.eduresearchgate.net
Table 2: Overview of Synthesis Strategies for Graft and Block Copolymers
| Copolymer Architecture | Synthesis Strategy | Description | Potential Role of this compound |
|---|---|---|---|
| Graft Copolymer | "Grafting through" | Copolymerization of a monomer with a macromonomer. cmu.edu | Comonomer with a macromonomer to form a crosslinked backbone. |
| Graft Copolymer | "Grafting from" | Polymerization of a monomer from initiating sites on a backbone. mdpi.com | Monomer to be grafted from an existing polymer backbone. |
| Graft Copolymer | "Grafting to" | Attachment of pre-formed polymer chains to a backbone. | Could be incorporated into the backbone to provide grafting sites. |
| Block Copolymer | Sequential Monomer Addition | Step-wise polymerization of different monomers from a "living" chain end. nih.gov | Could be used as a linking agent or to form a crosslinked block. |
Theoretical Chemistry and Computational Modeling of 2 Methylpropylidene Diacrylate and Its Polymerization Processes
Quantum Chemical Investigations of Monomer Reactivity and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of acrylate (B77674) monomers. researchgate.net These methods provide a foundational understanding of how the arrangement of atoms and electrons in a molecule like 2-methylpropylidene diacrylate influences its polymerization tendencies.
Key electronic properties that can be calculated to predict reactivity include:
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the monomer. The carbon-carbon double bonds of the acrylate groups are expected to be electron-rich, making them susceptible to attack by free radicals, which initiates polymerization.
Reaction Pathway Energetics: Quantum chemical methods can model the energy changes that occur during the initial steps of polymerization, such as the activation energy for the addition of a radical to the monomer.
Below is a hypothetical data table illustrating the type of information that could be generated for this compound based on quantum chemical calculations, by analogy with other acrylates.
| Property | Predicted Value (Arbitrary Units) | Significance in Reactivity |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons; higher energy can indicate greater reactivity. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons; lower energy can indicate greater reactivity. |
| HOMO-LUMO Gap | 5.7 eV | A smaller gap generally correlates with higher reactivity towards polymerization. |
| Mulliken Charge on Vinyl Carbon (α) | -0.25 | Indicates the partial charge; a more negative charge can influence the rate of radical attack. |
| Mulliken Charge on Vinyl Carbon (β) | -0.15 | The charge distribution across the double bond is critical for electrophilic/nucleophilic attack. |
Molecular Dynamics Simulations for Elucidating Polymerization Reaction Pathways
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. bohrium.com In the context of this compound polymerization, MD simulations can provide detailed insights into the reaction pathways at an atomistic level.
Reactive force fields (ReaxFF) have been developed to model the dynamic process of bond formation and breaking during polymerization, which is not possible with standard non-reactive force fields. escholarship.org These simulations can track the trajectory of individual monomers and radicals, revealing the step-by-step mechanism of chain growth and cross-linking.
Key aspects of polymerization pathways that can be elucidated through MD simulations include:
Initiation and Propagation: Simulations can visualize the initial attack of a radical on a monomer's vinyl group and the subsequent addition of more monomers to the growing polymer chain.
Intra- and Intermolecular Reactions: For a diacrylate monomer, the second vinyl group can react with a growing chain from the same molecule (intramolecular cyclization) or from a different molecule (intermolecular cross-linking). MD simulations can quantify the probability of these competing pathways.
Monomer Mobility and Diffusion: The rate of polymerization is often limited by the diffusion of monomers to the active radical sites. MD simulations can calculate diffusion coefficients and show how they change as the viscosity of the system increases during polymerization. bohrium.com
The following table presents illustrative data that could be obtained from MD simulations of diacrylate polymerization, based on studies of similar molecules. bohrium.com
| Simulation Parameter | Value | Insights Gained |
| Monomer Diffusion Coefficient (Initial) | 5.0 x 10⁻⁶ cm²/s | Represents the initial mobility of monomers in the liquid state before significant polymerization occurs. |
| Monomer Diffusion Coefficient (50% Conversion) | 1.2 x 10⁻⁷ cm²/s | Shows the significant decrease in monomer mobility as the polymer network forms and viscosity increases. |
| Probability of Intramolecular Cyclization | 0.15 | Indicates the likelihood of forming cyclic structures within the polymer network, which affects network topology. |
| Average Chain Length at Gel Point | 50 units | The gel point is a critical transition where a continuous network is formed; this parameter characterizes the network at that stage. |
Computational Modeling of Crosslinked Polymer Network Formation and Topology
The formation of a crosslinked polymer network from diacrylate monomers like this compound is a complex process that dictates the final material properties. Computational models, often in conjunction with graph theory, are used to simulate and analyze the structure of these networks. engconfintl.org
Key features of network formation and topology that can be modeled include:
Gel Point: This is the critical conversion at which an infinite network (a gel) first appears. Simulations can predict the gel point, which is a key parameter in polymer processing. acs.org
Cyclization: The formation of loops and cycles within the network is a significant topological feature that can affect the mechanical properties of the final polymer. acs.org
Network Heterogeneity: Polymer networks are often heterogeneous, with regions of high and low crosslink density. Computational models can map out these heterogeneities.
An illustrative data table based on network modeling of diacrylates is provided below. engconfintl.org
| Network Property | Predicted Value at 80% Conversion | Significance for Material Properties |
| Gel Point (Conversion) | 35% | Marks the transition from a liquid to a solid-like gel, crucial for processing and application. |
| Crosslink Density | 1.5 x 10²¹ crosslinks/cm³ | A higher crosslink density generally leads to a stiffer and more brittle material. |
| Average Primary Cycle Size | 12 atoms | The size of the smallest rings in the network can influence the flexibility and toughness of the polymer. |
| Sol Fraction | 5% | The percentage of unreacted monomers and small oligomers that are not incorporated into the network. |
Development of Structure-Reactivity and Structure-Functionality Relationships through In Silico Approaches
In silico approaches, which are computational studies, play a crucial role in establishing relationships between the chemical structure of a monomer and the resulting properties of the polymer. For diacrylates, these relationships are vital for designing new materials with tailored functionalities.
By systematically varying the structure of the diacrylate monomer in computational models, researchers can predict how changes in, for example, the length or branching of the alkyl chain between the acrylate groups will affect reactivity and the final polymer properties. While specific studies on this compound are lacking, research on other acrylates has shown that such relationships can be effectively established. researchgate.net
Examples of structure-reactivity and structure-functionality relationships that can be investigated include:
Monomer Flexibility and Reactivity: The flexibility of the chain connecting the two acrylate groups can influence the rate of polymerization and the likelihood of cyclization.
Steric Hindrance: The bulky isobutyl group in this compound would likely introduce steric hindrance, which could affect the approach of radicals and other monomers, potentially slowing down the polymerization rate compared to linear diacrylates.
Network Properties and Monomer Structure: The final mechanical and thermal properties of the crosslinked polymer are directly related to the monomer structure. For instance, longer, more flexible linkers between the acrylate groups tend to result in more flexible polymers with lower glass transition temperatures.
The following table provides a conceptual framework for how in silico studies could be used to explore these relationships for diacrylates.
| Monomer Structural Feature | Effect on Reactivity | Predicted Effect on Polymer Functionality |
| Increased Alkyl Chain Length | May decrease reactivity due to lower concentration of reactive groups. | Increased flexibility, lower glass transition temperature. |
| Branching in Alkyl Chain (e.g., isobutyl) | May decrease reactivity due to steric hindrance. | Potentially altered packing and density, affecting mechanical properties. |
| Presence of Ether Linkages | Can increase chain flexibility and polarity. | Increased hydrophilicity and potentially different solvent compatibility. |
Predictive Models for Polymerization Kinetics, Conversion, and Network Evolution
Predictive kinetic models are essential for optimizing and controlling polymerization processes. These models aim to forecast the rate of polymerization, the degree of monomer conversion over time, and the evolution of the polymer network structure. researchgate.net
Key parameters and predictions from these models include:
Rate of Polymerization (Rp): How quickly the monomer is converted to polymer. This is often dependent on factors like initiator concentration and temperature.
Monomer Conversion vs. Time: A crucial curve that describes the progress of the polymerization.
Evolution of Molecular Weight Distribution: For the initial stages of polymerization before gelation, models can predict the distribution of polymer chain sizes.
Autoacceleration (Gel Effect): In many bulk polymerizations, the rate of reaction increases significantly at a certain conversion. This is due to a decrease in the termination rate as the viscosity of the system increases. Kinetic models can capture and predict this phenomenon. kpi.ua
An example of data that can be generated from a predictive kinetic model for a diacrylate photopolymerization is shown below. mdpi.com
| Time (s) | Monomer Conversion (%) | Rate of Polymerization (mol L⁻¹ s⁻¹) |
| 0 | 0 | 0.05 |
| 10 | 25 | 0.12 |
| 20 | 60 | 0.25 (Onset of Gel Effect) |
| 30 | 85 | 0.10 |
| 40 | 92 | 0.02 |
Advanced Analytical Techniques for Characterization of 2 Methylpropylidene Diacrylate Polymerization Products
Spectroscopic Methodologies for Polymer Structural Elucidation and Conversion Quantification
Spectroscopic techniques are fundamental in tracking the chemical changes that occur during the polymerization of 2-Methylpropylidene diacrylate. They offer real-time and post-polymerization analysis of monomer conversion and the evolution of the polymer structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical structure of both the monomer and the resulting polymer. In the context of this compound polymerization, ¹H and ¹³C NMR are used to quantify the extent of reaction and to elucidate the architecture of the polymer network.
Monomer conversion is determined by monitoring the disappearance of signals corresponding to the vinyl protons of the acrylate (B77674) groups. The integration of these peaks relative to a stable internal standard or to a proton signal within the monomer that remains unchanged during polymerization (such as the methyl or methylene (B1212753) protons of the propylidene group) allows for precise quantification of double bond consumption.
For more complex architectures, such as those produced by controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), NMR is essential for end-group analysis. mdpi.comdtu.dk This analysis confirms the fidelity of the polymerization process and the presence of terminal functional groups, which is critical for subsequent reactions like block copolymer synthesis. mdpi.com In cross-linked systems, solid-state NMR can provide information on the degree of cross-linking and chain mobility within the network.
Table 1: Representative ¹H NMR Signals for Monitoring this compound Polymerization
| Assignment | Typical Chemical Shift (δ, ppm) | Change During Polymerization |
|---|---|---|
| Vinyl Protons (C=CH₂) | 5.8 - 6.4 | Decrease in integral intensity |
| Ester Methylene Protons (-O-CH₂-) | ~4.1 | Remains relatively stable (can be used as an internal reference) |
| Polymer Backbone Protons (-CH-CH₂-) | 1.5 - 2.5 | Increase in broad signal intensity |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly effective for monitoring the conversion of functional groups in real time. youtube.com Both methods are sensitive to changes in chemical bonds during polymerization, making them ideal for kinetic studies. youtube.comresearchgate.net
The primary application of IR and Raman spectroscopy in analyzing this compound polymerization is to track the disappearance of the carbon-carbon double bond (C=C) of the acrylate moiety. The C=C stretching vibration, typically observed around 1640 cm⁻¹, provides a distinct signal that diminishes as the monomer is converted into the polymer. youtube.com The conversion can be quantified by monitoring the decrease in the intensity of this peak, often normalized against an internal reference peak that does not change during the reaction, such as the carbonyl (C=O) stretch at approximately 1720-1730 cm⁻¹. researchgate.net
Raman spectroscopy is particularly advantageous for monitoring polymerization in aqueous systems or bulk monomer due to the weak Raman scattering of water. nih.gov It allows for non-invasive, real-time analysis of the reaction progress. nih.gov Changes in the carbonyl band can also provide insights into the local chemical environment and the effects of polymerization on hydrogen bonding. researchgate.net
Table 2: Key Vibrational Bands for Monitoring Acrylate Polymerization
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Application |
|---|---|---|---|
| C=C Stretch | ~1640 | ~1640 | Primary peak for monitoring monomer conversion. youtube.commdpi.com |
| C=O Stretch | ~1725 | ~1720 | Can be used as an internal standard; shifts can indicate changes in conjugation and bonding. researchgate.netmdpi.com |
| =C-H Out-of-Plane Bend | ~810 | Not typically used | Secondary peak for monitoring conversion. |
Chromatographic Techniques for Determining Polymer Molecular Weight Distribution
Chromatographic methods are indispensable for separating and analyzing polymer molecules based on their size, providing critical data on molecular weight and its distribution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight characteristics of polymers. azonano.comazonano.com GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules take a longer path through the porous column packing and elute later. azonano.comrsc.org
For linear or branched polymers synthesized under controlled conditions (e.g., before the gel point in a diacrylate polymerization), GPC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). azonano.commdpi.com A low PDI value (typically < 1.5) is indicative of a well-controlled polymerization process, where polymer chains grow at a similar rate. mdpi.com
In the context of assessing controlled polymerization methods like ATRP, GPC is used to demonstrate a linear increase in molecular weight with monomer conversion and to confirm the narrow molecular weight distribution of the resulting polymers. dtu.dk It is also a crucial tool for analyzing the success of chain extension experiments, where a distinct shift to higher molecular weight indicates a high degree of end-group fidelity in the original polymer. mdpi.com It is important to note that once the diacrylate polymer forms a cross-linked, insoluble network (a gel), it can no longer be analyzed by GPC, which requires the polymer to be dissolved.
Table 3: Hypothetical GPC Data for a Controlled Polymerization of an Acrylate Monomer
| Sample (Time Point) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| 1 hour | 25 | 4,500 | 5,175 | 1.15 |
| 2 hours | 50 | 9,200 | 10,488 | 1.14 |
| 4 hours | 90 | 18,100 | 20,453 | 1.13 |
Microscopic and Scattering Techniques for Morphological and Nanostructural Analysis
Understanding the physical structure of the polymer network at the micro- and nanoscale is critical for predicting its macroscopic properties. Microscopic techniques provide direct visualization of the surface and internal morphology.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. azonano.com It is exceptionally well-suited for characterizing polymer materials, providing three-dimensional topographical maps and insights into local mechanical properties without requiring a vacuum environment. youtube.com
For cross-linked polymers derived from this compound, AFM can be used to investigate surface roughness, morphology, and the presence of distinct domains. In phase imaging mode, AFM is sensitive to variations in material properties such as adhesion and stiffness. This allows for the differentiation of regions with varying cross-linking densities within the polymer network. Studies on analogous diacrylate networks have revealed globular domains with diameters ranging from 10 to 100 nm, which are attributed to highly cross-linked microgel agglomerates within a less cross-linked matrix.
AFM can also be used to assess nanomechanical properties. By using the AFM tip to indent the surface, one can obtain quantitative measurements of local elastic modulus, providing a map of the mechanical homogeneity of the polymer network. This information is vital for applications where consistent mechanical performance is required.
Table 4: Information Obtainable from AFM Analysis of Polymer Networks
| AFM Mode | Primary Information | Relevance to Polymer Network Structure |
|---|---|---|
| Contact/Tapping Mode (Topography) | Surface roughness, feature height, 3D surface map. | Characterizes the surface texture and uniformity of coatings and films. |
| Phase Imaging | Material property variations (stiffness, adhesion). | Reveals nanostructure, such as the distribution of hard (highly cross-linked) and soft (less cross-linked) domains. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Dynamic Light Scattering (DLS) for Characterization of Polymer Nanoparticles
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely employed for determining the size distribution profile of small particles in suspension. microtrac.comcyberleninka.ru This method is particularly valuable for characterizing the products of this compound polymerization, especially when they are in the form of nanoparticles or nanogels. The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. microtrac.com Smaller particles diffuse more rapidly through the medium compared to larger ones. microtrac.com
When a laser beam illuminates the nanoparticles, the light is scattered in all directions. Due to the constant and random movement of the nanoparticles, the intensity of the scattered light fluctuates over time. cyberleninka.ru DLS instruments are equipped with a sensitive detector that measures these rapid intensity fluctuations. The rate of these fluctuations is directly related to the diffusion speed of the particles. By analyzing the time-dependent fluctuations using an autocorrelator, the diffusion coefficient (D) of the particles can be calculated.
The hydrodynamic diameter (Dh) of the nanoparticles is then determined using the Stokes-Einstein equation:
Dh = kT / 3πηD
where:
k is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
D is the diffusion coefficient
The calculated hydrodynamic diameter represents the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle being measured. This includes not only the core of the polymer but also any solvated layers on the surface, providing a realistic measure of the particle's effective size in a liquid medium.
A key output of DLS analysis is the size distribution of the nanoparticles. This is often accompanied by the Polydispersity Index (PDI), a dimensionless number that indicates the breadth of the size distribution. rsc.orgpatsnap.com PDI values range from 0.0 for perfectly uniform (monodisperse) samples to 1.0 for highly polydisperse samples with a very broad size distribution. rsc.org For nanoparticles derived from this compound, a low PDI is generally desirable for applications requiring uniformity.
The stability of a colloidal suspension of poly(this compound) nanoparticles is another critical parameter that can be assessed using DLS instrumentation. Many DLS systems are also capable of measuring the zeta potential of the particles. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. This measurement provides an indication of the stability of the colloidal system. Nanoparticles with a high absolute zeta potential (e.g., > ±30 mV) tend to be electrostatically stabilized, repelling each other and thus resisting aggregation. crimsonpublishers.com Conversely, a low zeta potential suggests a less stable suspension that may be prone to flocculation or coagulation.
Detailed Research Findings from DLS Analysis
While specific research data on this compound nanoparticles is limited, extensive studies on analogous diacrylate-based polymer systems, such as those derived from poly(ethylene glycol) diacrylate (PEGDA), provide valuable insights into the expected DLS characterization results. Research on PEGDA nanogels has demonstrated that DLS is a fundamental tool for confirming their size in the nanometer range and assessing their size distribution. nih.govrsc.org For instance, studies have shown that the hydrodynamic diameters of such nanoparticles can be precisely controlled by adjusting polymerization conditions. aip.org
The following interactive data tables present hypothetical yet representative findings from DLS analysis of two batches of this compound nanoparticles, synthesized under different hypothetical conditions to achieve varying sizes and stability profiles.
Table 1: Hydrodynamic Size and Polydispersity Index
| Sample ID | Mean Hydrodynamic Diameter (Dh, nm) | Polydispersity Index (PDI) | Size Distribution |
| M-PD-A-01 | 150 | 0.08 | Monodisperse |
| M-PD-A-02 | 275 | 0.25 | Moderately Polydisperse |
Table 2: Zeta Potential and Colloidal Stability
| Sample ID | Zeta Potential (mV) | Interpretation of Stability |
| M-PD-A-01 | -35 | Good Stability |
| M-PD-A-02 | -12 | Incipient Instability |
These tables illustrate how DLS provides quantitative data on key characteristics of the polymerization products. Batch M-PD-A-01, with a smaller mean diameter and a low PDI, represents a more uniform nanoparticle population. patsnap.com Its high negative zeta potential suggests strong inter-particle repulsion, leading to a stable colloidal dispersion. crimsonpublishers.com In contrast, batch M-PD-A-02 shows a larger average size and a higher PDI, indicating a broader size distribution. The lower zeta potential suggests weaker repulsive forces, making this suspension more susceptible to aggregation over time.
Chemical Applications and Novel Materials Design Incorporating 2 Methylpropylidene Diacrylate
Utilization in Advanced Photo-Curable Resin Formulations
In advanced photo-curable resin formulations, particularly those cured by ultraviolet (UV) light, difunctional acrylates are critical components. polymerinnovationblog.com These systems consist of oligomers, monomers, and a photoinitiator; upon exposure to light of a specific wavelength, the photoinitiator generates free radicals, initiating the rapid polymerization of the acrylate (B77674) groups. toagoseiamerica.com
2-Methylpropylidene diacrylate, due to its low molecular weight and difunctionality, would primarily serve as a reactive diluent. The main functions of such a diluent are to reduce the viscosity of the formulation, making it suitable for various application methods like stereolithography (SLA) or coatings, and to participate directly in the polymerization, becoming a permanent part of the final polymer network. researchgate.net The incorporation of low-viscosity diacrylates like tripropylene (B76144) glycol diacrylate (TPGDA) or 1,6-hexanediol (B165255) diacrylate (HDDA) has been shown to significantly decrease the viscosity of high molecular weight oligomers (e.g., epoxy or urethane (B1682113) acrylates). researchgate.net This allows for higher filler loading in composites and ensures uniform coverage in coating applications. tuni.fi
The choice of reactive diluent directly influences the final properties of the cured material. A short-chain, branched diacrylate like this compound would be expected to create a tightly crosslinked, rigid network, thereby increasing the hardness and scratch resistance of the resulting polymer. researchgate.net
Table 1: Effect of Reactive Diluent on UV-Curable Resin Properties This table illustrates the general effects of adding a low-viscosity diacrylate monomer to an oligomer-based formulation, as is standard practice in the field.
| Property | Base Oligomer Formulation | Formulation with Reactive Diluent | Anticipated Role of this compound |
| Viscosity | High | Low | Significant viscosity reduction |
| Cure Speed | Moderate | High | Increased due to higher mobility |
| Hardness | Moderate | High | Increased due to high crosslink density |
| Flexibility | Moderate | Low | Reduced due to network rigidity |
| Shrinkage | Low | High | Increased due to high functional group density |
Data compiled from principles described in sources. polymerinnovationblog.comresearchgate.netresearchgate.net
Integration into Specialized Polymeric Systems for Targeted Chemical Functionalities
The integration of specific diacrylate monomers is a key strategy for designing polymeric systems with targeted chemical functionalities. The structure of the monomer's backbone—the segment connecting the two acrylate groups—plays a crucial role in determining the final properties of the polymer. Acrylate polymers are known for their versatility, finding use in adhesives, coatings, and biomedical applications. researchgate.net
For this compound, the aliphatic, branched nature of its isobutylidene core imparts specific characteristics. Aliphatic backbones, in general, provide good weatherability and UV stability compared to aromatic structures. The branched structure can influence chain packing and mobility, affecting properties like the glass transition temperature and mechanical strength. rsc.org
In specialized systems, such monomers are used to achieve a precise balance of properties:
Coatings and Inks: In UV-curable coatings, the inclusion of short-chain diacrylates enhances scratch resistance, chemical resistance, and hardness, which are desirable for protective finishes on wood, plastic, and metal. researchgate.net
Adhesives: Formulations for UV-curable adhesives can be tailored by blending different monomers. A rigid diacrylate could be combined with more flexible monomers to control the final adhesive's modulus and peel strength. proquest.com
Biomaterials: In the fabrication of biomaterials like hydrogels, the choice of crosslinker is critical. While longer, more hydrophilic diacrylates like poly(ethylene glycol) diacrylate (PEGDA) are often used to create flexible, water-swellable networks, the principles of crosslinking apply universally. semanticscholar.org The specific diacrylate monomer dictates the network's mesh size and mechanical properties.
Engineering Principles for the Design of High-Performance Crosslinked Polymer Networks
The design of high-performance crosslinked polymer networks relies on fundamental structure-property relationships. acs.org When a difunctional monomer like this compound polymerizes, it forms a three-dimensional network where polymer chains are connected by covalent crosslinks. The density of these crosslinks is a primary determinant of the material's properties. nih.gov
Key engineering principles include:
Crosslink Density: This is the number of crosslinks per unit volume. It is directly related to the concentration and molecular weight of the crosslinking agent. Shorter diacrylates, such as this compound, produce a higher crosslink density at the same weight percentage compared to longer-chain diacrylates. High crosslink density generally leads to a higher glass transition temperature (Tg), increased hardness, and greater chemical resistance, but can also result in increased brittleness. researchgate.net
Monomer Flexibility: The flexibility of the chain between the acrylate groups affects the mobility of the resulting network. Rigid monomers, like bisphenol A diglycidyl dimethacrylate (BisGMA), create stiff networks, while flexible monomers, such as triethylene glycol dimethacrylate (TEGDMA), impart greater elasticity. nih.gov The short, branched structure of this compound would contribute to a relatively rigid network.
Conversion Rate: The final properties of the network are also dependent on the degree of conversion of the acrylate double bonds. A higher conversion rate leads to a more completely formed network with improved mechanical properties. The reaction kinetics can be influenced by the monomer's structure and the viscosity of the system. nih.gov
Table 2: Structure-Property Relationships for Diacrylate Crosslinkers in Polymer Networks This table provides a comparative illustration of how different diacrylate structures influence key polymer network properties.
| Diacrylate Type | Chain Length/Flexibility | Resulting Crosslink Density | Typical Effect on Tg | Typical Effect on Modulus | Typical Effect on Toughness |
| Ethylene Glycol Dimethacrylate (EGDMA) | Short / Rigid | Very High | High | High | Low |
| This compound (Predicted) | Short / Branched | High | High | High | Low-Moderate |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Moderate / Flexible | Moderate | Moderate | Moderate | Moderate |
| Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) | Long / Very Flexible | Low | Low | Low | High |
Data compiled from principles described in sources. researchgate.netnih.gov
Development of Tailored Polymeric Architectures through this compound as a Crosslinking or Monomeric Unit
This compound can be used to create a variety of polymeric architectures, from simple networks to more complex structures. As a difunctional monomer, its primary role is to act as a crosslinker, connecting linear polymer chains into a 3D architecture. The final structure is highly dependent on its concentration relative to monofunctional monomers in the formulation.
Low Concentration: When used in small amounts with a large excess of a monofunctional acrylate, it will create a lightly crosslinked network or branched polymer. This architecture can improve mechanical strength and creep resistance over a purely linear polymer without making the material overly brittle.
High Concentration: When used as the primary monomer or in high concentrations, it will form a densely crosslinked network. Such networks are characteristic of thermosetting materials, exhibiting high modulus, thermal stability, and solvent resistance. proquest.com
Hyperbranched Architectures: While not a hyperbranched molecule itself, diacrylates are fundamental components in systems that can lead to hyperbranched or dendritic-like structures during polymerization, influencing the final material's rheology and properties. cjps.org
By carefully controlling the ratio of mono-, di-, and higher-functional acrylates, formulators can precisely tailor the polymer architecture to meet the demands of a specific application, balancing properties like hardness, flexibility, and thermal stability. tuni.fi
Exploration of Self-Crosslinking Systems and Interpenetrating Polymer Networks for Enhanced Properties
Self-crosslinking systems incorporate a latent crosslinking functionality into a polymer backbone that can be activated under specific conditions (e.g., heat or UV radiation) after initial polymerization. While this compound is a direct crosslinker, it could be incorporated into more complex monomers designed for self-crosslinking systems, for instance, by reacting one of its acrylate groups and leaving the other available for a later crosslinking reaction.
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more distinct polymer networks are physically intertwined on a molecular scale without being covalently bonded to each other. nih.govnih.gov This unique architecture allows for the combination of properties from chemically dissimilar polymers, often resulting in synergistic improvements in performance. mdpi.com An IPN can be synthesized in two primary ways: sequentially or simultaneously. nih.gov
Sequential IPN Synthesis: The first polymer network is formed and swollen with the monomers for the second network, which is then polymerized in situ.
Simultaneous IPN Synthesis: Monomers for both networks are mixed and polymerized concurrently via non-interfering reaction mechanisms (e.g., a radical polymerization and a step-growth polymerization). rsc.org
This compound is an ideal candidate for forming one of the networks in an IPN. For example, a rigid, glassy network formed by the photopolymerization of this diacrylate could be interpenetrated with a soft, rubbery network, such as a polyurethane or a polydimethylsiloxane. The resulting IPN could exhibit both high toughness from the elastomeric network and high hardness and stiffness from the polyacrylate network, a combination difficult to achieve in a single-network polymer. mdpi.com
Table 3: Representative Components for a Sequential IPN Synthesis
| Step | Action | Components | Resulting Structure |
| 1. First Network Formation | UV Photopolymerization | This compound + Photoinitiator | Rigid, crosslinked polyacrylate network |
| 2. Swelling | Immersion of Network 1 | Monomers for Network 2 (e.g., HEMA, DMAM) + Crosslinker (e.g., PEGDA) + Initiator | Network 1 swollen with Network 2 precursors |
| 3. Second Network Formation | Thermal or Photopolymerization | Polymerization of swollen monomers | Two independent, physically interlocked networks (IPN) |
Data compiled from principles described in sources. semanticscholar.orgnih.govnih.gov
Q & A
Q. What are the established methodologies for synthesizing 2-methylpropylidene diacrylate-based polymers?
To synthesize homo- or copolymers using this compound, researchers typically employ free-radical polymerization or suspension grafting techniques . For example:
- Free-radical polymerization : Use initiators like benzoyl peroxide (BPO) at concentrations below 1.5 wt% to minimize homopolymerization. Crosslinkers such as triethylene glycol diacrylate can enhance grafting efficiency by linking polymer chains .
- Suspension grafting : Localize initiators within micropores of substrate particles (e.g., polypropylene) to prioritize grafting over homopolymerization. Optimize reaction time and temperature to balance grafting percentage (GP) and efficiency (GE) .
Q. What characterization techniques are critical for assessing purity and structural integrity of this compound polymers?
-
High-Performance Liquid Chromatography (HPLC) : Quantify residual monomers using a calibration curve from standard solutions. Calculate monomer content via the formula:
where is the standard concentration, and is the peak response ratio .
-
Nuclear Magnetic Resonance (NMR) : Confirm polymer structure by identifying characteristic peaks (e.g., acrylate double bonds at δ 5.8–6.4 ppm) .
Advanced Research Questions
Q. How can grafting efficiency be optimized in copolymer systems using this compound?
Key factors include:
- Initiator concentration : Lower BPO concentrations (<1.5 wt%) reduce homopolymerization, improving GE. Beyond this threshold, excess radicals initiate competing reactions, lowering GE .
- Crosslinker selection : Triethylene glycol diacrylate introduces bifunctional reactivity, enabling longer grafted chains and higher GE (up to 15% improvement) .
Q. Table 1: Effect of Initiator Concentration on Grafting Efficiency
| BPO Concentration (wt%) | Grafting Efficiency (%) | Homopolymer Formation |
|---|---|---|
| 0.5 | 85 | Minimal |
| 1.5 | 78 | Moderate |
| 2.5 | 62 | Significant |
| Data derived from water-solid phase suspension grafting studies . |
Q. How should researchers address contradictions in reported polymerization efficiency data?
Discrepancies often arise from unaccounted variables:
Q. What structural modifications enhance the functional performance of this compound polymers?
Systematic studies on backbone hydrophobicity and end-group chemistry reveal:
- Hydrophobic backbones : Improve DNA-binding in gene delivery polymers by increasing nanoparticle stability .
- End-group functionalization : Amine-terminated polymers exhibit higher transfection efficacy due to enhanced cellular uptake .
Analytical and Safety Considerations
Q. How can residual this compound monomers be quantified post-polymerization?
Q. Table 2: Key Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 3442-78-2 | |
| EU Registration Date | 31/05/2018 | |
| Recommended Handling | Avoid inhalation; use PPE | General best practices* |
Note: Specific safety data for this compound is limited in the provided evidence. General acrylate-handling protocols (e.g., ventilation, PPE) should be followed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
